3-Hydroxypent-4-enoic acid

Descripción general

Descripción

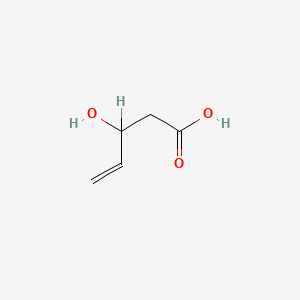

3-Hydroxypent-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Applications:

- Intermediate in Synthesis: 3-Hydroxypent-4-enoic acid serves as a crucial intermediate in the synthesis of various natural products and pharmaceuticals. It is particularly valuable in the production of lactones and other cyclic compounds due to its reactive hydroxyl and double bond functional groups.

- Enzymatic Reactions: The compound has been utilized in lipase-catalyzed reactions, demonstrating its utility in asymmetric synthesis. For instance, it has been employed to synthesize enantiomerically pure compounds, which are essential in drug development .

Case Study:

A study highlighted the use of this compound in synthesizing Seimatopolide A, showcasing its effectiveness as a building block in complex organic structures .

Biochemistry

Key Applications:

- Metabolic Pathways: Research indicates that this compound can act as a metabolite in various biochemical pathways. Its role as an intermediate in the degradation of chlorinated phenols has been documented, emphasizing its importance in microbial metabolism and environmental bioremediation .

Data Table: Metabolic Pathway Involvement

Environmental Science

Key Applications:

- Biodegradation Studies: The compound has been studied for its role in the biodegradation of pollutants. It has been identified as an intermediate during the microbial degradation of toxic compounds like trichlorophenol, highlighting its potential for use in bioremediation strategies .

Case Study:

In a recent study on the degradation mechanisms of trichlorophenol, researchers identified this compound as a significant intermediate formed during microbial action under anaerobic conditions. This underscores its relevance in developing sustainable waste management practices .

Análisis De Reacciones Químicas

Lactonization and Ring-Opening Reactions

Under acidic conditions, 3-hydroxypent-4-enoic acid undergoes intramolecular esterification to form a γ-lactone derivative. This reactivity is analogous to related hydroxypentenoic acids, such as 4-hydroxypent-3-enoic acid lactone, which reacts with amines via nucleophilic attack at the carbonyl group .

Key Observations :

-

Lactone Formation : The hydroxyl group at C3 and carboxylic acid at C1 cyclize to form a five-membered lactone under dehydration conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) .

-

Amine Reactivity : The lactone reacts with methylamine or benzylamine to yield open-chain hydroxyamides. For example, methylamine opens the lactone ring to produce N-methyl-3-hydroxy-4-pentenamide .

Esterification and Hydrolysis

The carboxylic acid group readily undergoes esterification with alcohols. For instance, methanol in the presence of an acid catalyst produces methyl 3-hydroxypent-4-enoate .

Table 1: Esterification Reactions

| Substrate | Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Methanol | H<sub>2</sub>SO<sub>4</sub> | Methyl 3-hydroxypent-4-enoate | 85% | |

| Methyl ester | H<sub>2</sub>O | NaOH | This compound (hydrolysis) | 92% |

Petasis Multicomponent Reactions

This compound participates in BINOL-catalyzed asymmetric Petasis reactions with boronic acids and amines to yield β-amino alcohols. This process leverages the compound’s hydroxyl and carboxylic acid groups to enable stereoselective transformations .

Mechanistic Highlights :

-

The hydroxyl group acts as a directing group, facilitating boronate complex formation.

-

The reaction proceeds via a six-membered transition state, ensuring high enantioselectivity (up to 99% ee) .

Table 2: Petasis Reaction Products

| Boronic Acid | Amine | Product | ee (%) | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | L-Phenylalanine | (S)-β-Amino alcohol derivative | 96 | 88 |

| Vinylboronic acid | Benzylamine | Allylic amino alcohol | 90 | 75 |

Nucleophilic Additions and Oxidation

The alkene moiety undergoes electrophilic additions, while the hydroxyl group is susceptible to oxidation:

-

Epoxidation : Reaction with mCPBA converts the C4–C5 double bond into an epoxide.

-

Hydroxyl Oxidation : Using Jones reagent oxidizes the C3 hydroxyl to a ketone, yielding 3-ketopent-4-enoic acid.

Amide and Peptide Coupling

The carboxylic acid reacts with amines via coupling agents (e.g., EDC/HOBt) to form amides. For example:

-

Synthetic Protocol :

Biological Interactions

While not directly studied for this compound, structurally similar fluorinated analogs (e.g., 3,3-difluoro-2-hydroxypent-4-enoic acid) inhibit enzymes like enolase by mimicking natural substrates. This suggests potential bioactivity for the parent compound in modulating metabolic pathways.

Propiedades

IUPAC Name |

3-hydroxypent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINRQBNLOBQURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959835 | |

| Record name | 3-Hydroxypent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38996-03-1 | |

| Record name | 3-Hydroxy-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038996031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.